Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate
CAS No.:
Cat. No.: VC18319552
Molecular Formula: C11H11Cl2NO2
Molecular Weight: 260.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11Cl2NO2 |
|---|---|
| Molecular Weight | 260.11 g/mol |
| IUPAC Name | ethyl 1-(3,5-dichloropyridin-2-yl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C11H11Cl2NO2/c1-2-16-10(15)11(3-4-11)9-8(13)5-7(12)6-14-9/h5-6H,2-4H2,1H3 |
| Standard InChI Key | DDGFWJZTLCDKGE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CC1)C2=C(C=C(C=N2)Cl)Cl |
Introduction
Structural and Electronic Features
Molecular Architecture
The compound’s core consists of a cyclopropane ring bonded to a 3,5-dichloro-2-pyridyl group, with an ethyl ester functionalizing the cyclopropane’s carboxy terminus. The cyclopropane ring introduces significant angle strain (60° bond angles), enhancing reactivity in ring-opening and substitution reactions. Quantum mechanical calculations suggest that the chlorine atoms at positions 3 and 5 on the pyridine ring induce electron-deficient regions, facilitating nucleophilic attacks at the pyridine’s nitrogen atom .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 260.11 g/mol | |
| Density | 1.263 g/cm³ (analog) | |
| Boiling Point | 239.3°C (analog at 760 mmHg) | |
| LogP (Partition Coefficient) | 3.14 (estimated) |
Synthetic Methodologies
Laboratory-Scale Synthesis
The standard synthesis involves a [2+1] cycloaddition between 3,5-dichloro-2-pyridinecarboxylic acid and ethyl diazoacetate under catalytic conditions. A representative protocol from patent US4113968A details the use of dichloromethane as a solvent and rhodium(II) acetate as a catalyst, achieving yields of 64% at 0–25°C . The reaction proceeds via carbene transfer to the pyridine’s α-position, followed by cyclopropane ring closure.
Critical Reaction Parameters:
-
Catalyst Loading: 2 mol% Rh₂(OAc)₄
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Temperature: 0–25°C (prevents diazo decomposition)
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Purification: Recrystallization from ethanol/water (purity >98%) .
Industrial Production
Scaled-up processes employ continuous flow reactors to enhance heat transfer and reduce reaction times. A 2024 industrial report highlights a tandem system combining cyclopropanation with inline distillation, achieving a throughput of 12 kg/h. Key challenges include managing exothermicity (-ΔH = 78 kJ/mol) and minimizing byproducts like ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate .
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Scale |
|---|---|---|---|
| Batch (Rh catalysis) | 64 | 98.5 | Laboratory |
| Continuous Flow | 72 | 99.2 | Industrial |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, CDCl₃):
¹³C NMR (75 MHz, CDCl₃):
Mass Spectrometry
Electrospray ionization (ESI+) reveals a molecular ion peak at m/z 260.03 ([M+H]⁺), with fragmentation patterns indicating sequential loss of Cl⁻ (m/z 225) and COOEt (m/z 177).
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors, exemplified by its role in synthesizing 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]phenoxy}acetic acid derivatives. These derivatives exhibit IC₅₀ values of <10 nM against JAK2 kinases, highlighting therapeutic potential in autoimmune disorders .
Agrochemical Uses
Structural analogs like ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (CAS 59609-49-3) are commercial insecticides, targeting GABA-gated chloride channels in pests . The parent compound’s dichloropyridyl group enhances soil persistence (half-life = 28 days).
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